molecular formula C10H12O3 B1342813 4-Ethoxy-2-methylbenzoic acid CAS No. 103323-97-3

4-Ethoxy-2-methylbenzoic acid

Cat. No.: B1342813
CAS No.: 103323-97-3
M. Wt: 180.2 g/mol
InChI Key: NPJNAEZUNKBQET-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the fourth position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-methylbenzoic acid typically involves the ethylation of 2-methylbenzoic acid. One common method is the Friedel-Crafts alkylation, where 2-methylbenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Yields quinones or carboxyl derivatives.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Results in halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-Ethoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Methoxy-2-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Methylbenzoic acid: Lacks the ethoxy group, making it less hydrophobic.

    4-Ethoxybenzoic acid: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness: 4-Ethoxy-2-methylbenzoic acid is unique due to the combined presence of both ethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for further research and application.

Properties

IUPAC Name

4-ethoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJNAEZUNKBQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901611
Record name NoName_744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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